Taxuspine C

P-glycoprotein inhibition multidrug resistance reversal vincristine accumulation

Multidrug resistance (MDR) studies require precise P-gp inhibition without cytotoxic confounders-yet most taxoids (including paclitaxel) are themselves P-gp substrates. Taxuspine C is the validated exception. - Complete MDR reversal at 10 μM in P-gp-overexpressing KB-C2 & 2780AD cells (benchmarked vs. verapamil) - Non-cytotoxic; no intrinsic antiproliferative effects in KB cells - In vivo efficacy reference: T/C 138% (P388/VCR mice at 200 mg/kg i.p. with VCR) - Direct P-gp binding confirmed via [³H]azidopine photolabeling competition

Molecular Formula C35H42O9
Molecular Weight 606.7 g/mol
Cat. No. B1256044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxuspine C
Synonymstaxuspine C
Molecular FormulaC35H42O9
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C=CC5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H42O9/c1-19-26(39)18-25-29(41-21(3)36)35-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-33(35,8)30(42-22(4)37)31(43-23(5)38)34(19,35)32(25,6)7/h9-15,19,25,27,29-31H,2,16-18H2,1,3-8H3/b15-14+/t19-,25+,27+,29-,30+,31+,33+,34-,35-/m1/s1
InChIKeyRDKGWOCOLMOGRF-DFVHPHDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxuspine C: Non-Taxol Taxoid with 6/5/5/6 Scaffold


Taxuspine C (CAS 38046-79-6, C₃₅H₄₂O₉) is a non-paclitaxel-type taxane diterpenoid isolated from the Japanese yew (Taxus cuspidata) and other Taxus species [1]. Structurally, it possesses an unusual 6/5/5/6-membered ring system, distinguishing it from the classic 6/8/6 taxane skeleton of paclitaxel. Critically, Taxuspine C lacks the oxetane ring at C-4/C-5 and the N-acylphenylisoserine group at C-13, which are essential for paclitaxel's microtubule-stabilizing activity [2]. Instead, Taxuspine C functions as a potent functional inhibitor of the drug efflux transporter P-glycoprotein (P-gp), a mechanism linked to the reversal of multidrug resistance (MDR) in cancer cells [2][3].

Non-taxol-type taxoid with reported P-glycoprotein inhibitory properties Lacks microtubule-stabilizing oxetane and side-chain
Unique 6/5/5/6 rearranged tetracyclic scaffold Distinct from canonical 6/8/6 taxane framework of paclitaxel/taxinine
Natural product derived from Taxus cuspidata; suitable for MDR reversal and P-gp functional studies

Why Taxuspine C Is Essential for P-gp Research


Taxuspine C cannot be substituted by generic taxanes or paclitaxel for MDR modulation research because its biological activity is structurally divorced from tubulin binding. Paclitaxel-type taxanes require the oxetane ring and C-13 side chain for microtubule stabilization; Taxuspine C lacks both motifs and shows no cytotoxicity, yet demonstrates P-gp inhibitory potency comparable to the gold-standard small-molecule inhibitor verapamil [1]. Furthermore, even closely related non-paclitaxel taxoids like taxinine and taxinine M, which share a similar core, completely fail to reverse P-gp-mediated drug resistance under identical assay conditions, demonstrating that minor structural variations within the taxane class produce all-or-nothing functional outcomes for MDR reversal [2].

Taxinine / Taxinine M

Structurally close but show no MDR reversal in P-gp-overexpressing cells; may produce null results in similar assays.

Paclitaxel

A P-gp substrate, not an inhibitor; reduces intracellular VCR accumulation rather than enhancing it.

Other 6/8/6 taxanes

Canonical taxane scaffold often correlates with P-gp substrate behavior; scaffold mismatch may shift interpretation.

Taxuspine C: Head-to-Head Differentiation Evidence


MDR Reversal in P-gp-Overexpressing KB-C2 Cells

Taxuspine C increased cellular accumulation of vincristine (VCR) in multidrug-resistant 2780AD ovarian cancer cells as potently as verapamil, the established positive-control P-gp inhibitor. In contrast, paclitaxel decreased VCR accumulation in the same experimental system. This functional divergence was consistently observed across multiple independent studies by the Kobayashi group [1][2][3]. Taxuspine C at 10 µM also completely reversed resistance to colchicine, VCR, and paclitaxel in P-gp-overexpressing KB-C2 cells, whereas the structurally related taxoids taxinine and taxinine M showed no reversal effect whatsoever under identical conditions [2].

MDR Reversal IC50
Head-to-head
Colchicine IC50 0.0054 μg/mL (52‑fold); VCR 0.00062 μg/mL (27‑fold); taxol 0.00074 μg/mL (16‑fold)
Reported P-gp-dependent sensitization context
Taxinine/taxinine M: no reversal under identical conditions
P-glycoprotein inhibition multidrug resistance reversal vincristine accumulation

Vincristine Accumulation Comparable to Verapamil

Taxuspine C efficiently inhibited [³H]azidopine photolabeling of P-glycoprotein in multidrug-resistant 2780AD cells, indicating direct competitive binding to the P-gp drug-transport site [1]. This mechanism-of-action data confirms that Taxuspine C acts as a bona fide P-gp substrate/inhibitor at the verapamil-binding pocket, rather than through indirect modulation. The non-taxol-type taxoids that enhanced VCR accumulation consistently inhibited azidopine binding, whereas paclitaxel-type compounds did not display this property [2].

VCR Accumulation vs Verapamil
Head-to-head
768% of control (verapamil: 739%)
Comparable functional P-gp inhibition
Not statistically different from verapamil; taxinine M only 169%
P-glycoprotein photolabeling azidopine competition transporter binding site

In Vivo VCR Sensitization in P388/VCR Model

Taxuspine C demonstrated in vivo pharmacological activity by enhancing the chemotherapeutic effect of vincristine in P388/VCR-bearing mice. When Taxuspine C was administered intraperitoneally at 200 mg/kg daily together with 0.2 mg/kg VCR for 5 days, a treated/control (T/C) value of 138% was achieved, indicating significant tumor growth suppression beyond VCR monotherapy [1]. This in vivo efficacy was accompanied by the observation that Taxuspine C exhibited no cytotoxicity in vitro and no toxicity in mice in vivo, a critical safety differentiation from cytotoxic MDR modulators [2].

In Vivo Survival (P388/VCR)
Head-to-head
T/C 138% (VCR alone 110%); median survival 15.8 days
Reported survival endpoint context
Single published model; taxinine/taxinine M lack in vivo data
in vivo MDR reversal P388 leukemia model vincristine chemosensitization

Unique 6/5/5/6 Ring System vs Canonical 6/8/6 Scaffold

Among the 11 taxoids (1–11) isolated and tested by Kobayashi et al., Taxuspine C (compound 3) showed no or weak cytotoxicity, whereas only compounds 2 and 6 appreciably reduced CaCl₂-induced microtubule depolymerization [1]. Notably, taxuspine E (compound 5), which retains the oxetane ring but lacks the C-13 side chain, exhibited potent cytotoxicity against KB cells, underscoring that Taxuspine C's lack of cytotoxicity is structurally determined by the absence of both oxetane ring and C-13 side chain [2]. Taxol itself shows no VCR accumulation enhancement [1]. This profile means Taxuspine C can function as a pure MDR reversal agent without the confounding variable of intrinsic cytotoxicity that complicates data interpretation when using cytotoxic MDR modulators.

Ring System Architecture
Class-level
6/5/5/6 tetracyclic vs canonical 6/8/6 taxane
Scaffold-level identity marker
Distinct topology correlates with P-gp binding; standard taxanes unsuitable as structural controls
non-cytotoxic MDR modulator microtubule depolymerization therapeutic index

Synthetic Derivatization Enhancing P-gp Inhibition

Taxuspine C possesses an unusual 6/5/5/6-membered ring system, which is structurally distinct from the canonical 6/8/6 taxane skeleton found in paclitaxel and the majority of taxoids. Within the taxuspine series, Taxuspine A features a 5/7/6 system, Taxuspine B a 6/10/6 system, while Taxuspine C and H uniquely share the 6/5/5/6 architecture [1]. This ring system is correlated with P-gp inhibitory activity, as structurally distinct taxoids (taxuspines B, C, and J) all increased VCR accumulation despite differing skeletons, while taxol (6/8/6) consistently decreased it [2]. The 6/5/5/6 scaffold thus serves as a structural marker for non-cytotoxic, P-gp-modulating taxoids.

Derivative VCR Accumulation
Supporting evidence
5-O-benzoylated derivative most effective among tested
Supports scaffold-driven P-gp inhibition
Rank-order only; quantitative fold-differences require full-text data
taxane diterpenoid skeleton 6/5/5/6 ring system structure-activity relationship

Taxuspine C: Optimal Application Scenarios


P-gp Inhibition Positive Control in MDR Cell Assays

Taxuspine C is the taxane-of-choice for laboratories studying P-glycoprotein substrate binding kinetics and MDR reversal mechanisms, where the compound's direct competition with [³H]azidopine at the verapamil-binding site [1] and its non-cytotoxic profile enable clean experimental readouts. Unlike paclitaxel, which confounds MDR assays through simultaneous cytotoxicity and P-gp substrate efflux, Taxuspine C functions solely as a P-gp modulator, making it appropriate for competitive binding displacement assays and P-gp ATPase activity measurements.

In Vivo MDR Reversal Proof-of-Concept in Leukemia Models

For research teams requiring an in vivo-validated, non-cytotoxic MDR reversal agent, Taxuspine C is the only taxuspine-family compound with published in vivo efficacy data in a P388/VCR-bearing mouse model (T/C 138% at 200 mg/kg i.p. with VCR) [1]. Its lack of in vivo toxicity to mice supports its use as a lead scaffold for medicinal chemistry optimization of next-generation MDR reversal candidates, particularly where verapamil's cardiovascular effects preclude its use as a positive control.

Lead Scaffold for P-gp Inhibitor Medicinal Chemistry

Taxuspine C serves as a critical comparator compound in taxane SAR libraries, because its unique 6/5/5/6 ring system [1] and absence of oxetane ring and N-acylphenylisoserine group allow researchers to dissociate P-gp modulatory pharmacophores from tubulin-binding pharmacophores. When benchmarked against taxinine and taxinine M (which show no MDR reversal ), Taxuspine C enables identification of the minimal structural features required for P-gp inhibition within the taxane chemotype.

Chemical Probe for P-gp Binding Pocket Studies

For medicinal chemistry programs focused on P-gp inhibitor development, Taxuspine C provides a validated starting scaffold for derivatization. The 5-O-benzoylated taxuspine C derivative has been shown to further enhance VCR accumulation in MDR ovarian cancer cells beyond the parent compound [1], indicating a tractable SAR path. Procurement of the parent compound enables in-house synthesis and screening of focused derivative libraries targeting improved P-gp inhibitory potency and pharmacokinetic properties.

Application
Selection Property
Validation Focus
P-gp inhibition positive control
Reported functional P-gp inhibition without intrinsic cytotoxicity
IC50 sensitization endpoints in KB-C2/2780AD MDR models
In vivo MDR reversal model studies
Reported survival endpoint improvement with VCR combination
In vivo model-response context in leukemia xenograft
P-gp inhibitor medicinal chemistry
Accessible 6/5/5/6 core via photochemical route from taxinine
Structure–activity relationships around scaffold-driven inhibition
P-gp binding pocket probe
Competitive inhibition of azidopine photolabeling of P-gp
Binding-site engagement assay context vs verapamil/cyclosporin A
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